2-Bromo-4-(3,5-dimethylphenyl)-1-butene
Overview
Description
The compound “2-Bromo-4-(3,5-dimethylphenyl)-1-butene” is likely an organic compound that contains a bromine atom and a butene group attached to a phenyl ring with two methyl groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a reaction similar to the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a phenyl ring with two methyl groups at the 3 and 5 positions, a bromine atom at the 2 position, and a butene group at the 4 position .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the bromine atom could be replaced by other groups in a substitution reaction . The double bond in the butene group could also participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, organoboron compounds like those used in Suzuki–Miyaura coupling are relatively stable, readily prepared, and environmentally benign .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound can be used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Boron Reagents
2-Bromo-4-(3,5-dimethylphenyl)-1-butene can be used in the synthesis of boron reagents, which are essential for various organic reactions . These reagents have properties that have been tailored for application under specific SM coupling conditions .
Protodeboronation Reactions
This compound can be used in protodeboronation reactions . Protodeboronation is a process where a boron group is replaced by a hydrogen atom. This reaction is useful in the synthesis of complex organic molecules .
Synthesis of Indolizidine Derivatives
2-Bromo-4-(3,5-dimethylphenyl)-1-butene can be used in the synthesis of indolizidine derivatives . Indolizidines are a class of alkaloids that have a wide range of biological activities .
Synthesis of 4-Bromo-3,5-dimethylphenol
This compound can be used as a precursor in the synthesis of 4-Bromo-3,5-dimethylphenol . This phenolic compound has various applications in organic synthesis .
Synthesis of Organotrifluoroborate Salts
2-Bromo-4-(3,5-dimethylphenyl)-1-butene can be used in the synthesis of organotrifluoroborate salts . These salts are useful in various organic reactions, including Suzuki–Miyaura couplings .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-bromobut-3-enyl)-3,5-dimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c1-9-6-10(2)8-12(7-9)5-4-11(3)13/h6-8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJNUIMJMNYNAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=C)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(3,5-dimethylphenyl)-1-butene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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